molecular formula C19H30N2O5 B12320383 Tert-butyl (3R,4R)-3-((3,4-dimethoxyphenethyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl (3R,4R)-3-((3,4-dimethoxyphenethyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12320383
M. Wt: 366.5 g/mol
InChI Key: ZZHROOKMEOFOFX-UHFFFAOYSA-N
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Description

tert-Butyl (3r,4r)-3-([2-(3,4-dimethoxyphenyl)ethyl]amino)-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3r,4r)-3-([2-(3,4-dimethoxyphenyl)ethyl]amino)-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and substituted phenyl ethylamines. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.

    Substitution Reactions: Introduction of the tert-butyl group and other substituents.

    Hydroxylation: Addition of the hydroxyl group under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could modify the amino group or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of similar compounds under various conditions.

Biology and Medicine

    Pharmacological Research:

    Biochemical Studies: Investigating its interactions with biological molecules.

Industry

    Material Science: Possible use in the development of new materials with specific properties.

    Chemical Engineering: Applications in the design of industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3r,4r)-3-([2-(3,4-dimethoxyphenyl)ethyl]amino)-4-hydroxypyrrolidine-1-carboxylate would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3r,4r)-3-aminopyrrolidine-1-carboxylate
  • tert-Butyl (3r,4r)-4-hydroxypyrrolidine-1-carboxylate
  • (3r,4r)-3-([2-(3,4-dimethoxyphenyl)ethyl]amino)-4-hydroxypyrrolidine

Properties

IUPAC Name

tert-butyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(23)21-11-14(15(22)12-21)20-9-8-13-6-7-16(24-4)17(10-13)25-5/h6-7,10,14-15,20,22H,8-9,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHROOKMEOFOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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